molecular formula C13H10ClNO2S B8795959 1-chloro-4-[(4-nitrobenzyl)thio]benzene CAS No. 88275-95-0

1-chloro-4-[(4-nitrobenzyl)thio]benzene

Cat. No.: B8795959
CAS No.: 88275-95-0
M. Wt: 279.74 g/mol
InChI Key: AMENOOOERGYSAM-UHFFFAOYSA-N
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Description

1-Chloro-4-[(4-nitrobenzyl)thio]benzene is an organic compound with the molecular formula C13H10ClNO2S It is characterized by the presence of a chloro group, a nitrobenzyl group, and a thioether linkage

Preparation Methods

The synthesis of 1-chloro-4-[(4-nitrobenzyl)thio]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with a thiol compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-[(4-nitrobenzyl)thio]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by other nucleophiles in the presence of a suitable base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[(4-nitrobenzyl)thio]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(4-nitrobenzyl)thio]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Chloro-4-[(4-nitrobenzyl)thio]benzene can be compared with other similar compounds such as:

    1-Chloro-4-nitrobenzene: Lacks the thioether linkage and has different reactivity and applications.

    4-Nitrobenzyl chloride: Contains a benzyl chloride group instead of a thioether linkage.

    4-Nitrothiophenol: Contains a thiophenol group instead of a benzyl chloride group

Properties

CAS No.

88275-95-0

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

1-[(4-chlorophenyl)sulfanylmethyl]-4-nitrobenzene

InChI

InChI=1S/C13H10ClNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2

InChI Key

AMENOOOERGYSAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)Sc1ccc(Cl)cc1
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Synthesis routes and methods II

Procedure details

1.50 g (7.0 mmoles) of 4-nitrobenzyl bromide was added to a mixture of 1.36 g (6.3 mmoles) of 4-chlorophenylthio(trimethyl)silane, 20 ml of acetonitrile and 2.3 ml of hexamethylphosphoric triamide and the conversion was complete after stirring for 5 minutes at room temperature. The reaction mixture was evaporated to dryness and the residue was dissolved in 50 ml of ethyl acetate. The solution was washed sequentially with water (twice 10 ml), 10 ml of a 1N KOH solution and water (twice 10 ml), dried and evaporated to dryness. The solid residue was washed with heptane on a sintered glass filter and the crystals obtained were vacuum dried at room temperature to obtain 1.67 g (95% yield) of 4-chlorophenyl 4-nitrobenzyl sulfide melting at 66°-68° C.
Quantity
1.5 g
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reactant
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4-chlorophenylthio(trimethyl)silane
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1.36 g
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20 mL
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reactant
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2.3 mL
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solvent
Reaction Step One

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